Cas no 642473-95-8 (TLR7/8 agonist 3)

TLR7/8 agonist 3 化学的及び物理的性質
名前と識別子
-
- TLR7/8 agonist 3
- 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
- 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
- 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine
- SVBZCXQPNPURIX-UHFFFAOYSA-N
- AKOS040740416
- TLR7/8 agonist 3?
- DA-78504
- CS-0113750
- G14609
- MS-24591
- HY-130797
- SCHEMBL675585
- 642473-95-8
-
- インチ: 1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)
- InChIKey: SVBZCXQPNPURIX-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([H])([H])C1=NC2C(N([H])[H])=NC3=C([H])C([H])=C([H])C([H])=C3C=2N1C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 313.19026037g/mol
- どういたいしつりょう: 313.19026037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 92
TLR7/8 agonist 3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC28692-1g |
TLR7/8 agonist 3 |
642473-95-8 | >98% | 1g |
$3100.0 | 2023-09-15 | |
ChemScence | CS-0113750-10mg |
TLR7/8 agonist 3 |
642473-95-8 | 99.02% | 10mg |
$580.0 | 2022-04-26 | |
1PlusChem | 1P01V45D-50mg |
TLR7/8 agonist 3 |
642473-95-8 | 99% | 50mg |
$1982.00 | 2024-04-22 | |
MedChemExpress | HY-130797-10mM*1 mL in DMSO |
TLR7/8 agonist 3 |
642473-95-8 | 99.96% | 10mM*1 mL in DMSO |
¥3190 | 2024-07-19 | |
1PlusChem | 1P01V45D-10mg |
TLR7/8 agonist 3 |
642473-95-8 | 99% | 10mg |
$700.00 | 2024-04-22 | |
MedChemExpress | HY-130797-1mg |
TLR7/8 agonist 3 |
642473-95-8 | 99.96% | 1mg |
¥1200 | 2024-07-19 | |
Ambeed | A1364954-100mg |
TLR7/8 agonist 3 |
642473-95-8 | 98% | 100mg |
$2500.0 | 2025-02-27 | |
Ambeed | A1364954-10mg |
TLR7/8 agonist 3 |
642473-95-8 | 98% | 10mg |
$580.0 | 2025-02-27 | |
MedChemExpress | HY-130797-5mg |
TLR7/8 agonist 3 |
642473-95-8 | 99.96% | 5mg |
¥2900 | 2024-07-19 | |
DC Chemicals | DC28692-100mg |
TLR7/8 agonist 3 |
642473-95-8 | >98% | 100mg |
$850.0 | 2023-09-15 |
TLR7/8 agonist 3 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
TLR7/8 agonist 3に関する追加情報
Introduction to TLR7/8 Agonist 3 (CAS No. 642473-95-8)
The compound TLR7/8 Agonist 3, identified by the CAS number 642473-95-8, is a potent activator of the Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors play a critical role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. The discovery and development of TLR7/8 Agonist 3 have significantly advanced our understanding of immune modulation and its therapeutic potential.
Toll-like receptors (TLRs) are essential for detecting nucleic acids from viruses and bacteria, triggering downstream signaling pathways that lead to the production of cytokines, type I interferons, and other immune mediators. Among these, TLR7 and TLR8 are particularly important for recognizing single-stranded RNA (ssRNA) and synthetic analogs, making them valuable targets for immunotherapeutic interventions. The development of specific agonists like TLR7/8 Agonist 3 has opened new avenues for treating infections, cancers, and autoimmune diseases.
TLR7/8 Agonist 3 has been extensively studied in preclinical models, demonstrating its ability to enhance antiviral immunity and stimulate antitumor responses. Recent research highlights its potential as a vaccine adjuvant, capable of boosting the efficacy of vaccines against infectious diseases such as influenza and hepatitis B. Additionally, its role in cancer immunotherapy is gaining traction, with studies showing that it can synergize with checkpoint inhibitors to enhance tumor regression in preclinical models.
The mechanism of action of TLR7/8 Agonist 3 involves binding to the extracellular domain of TLR7 or TLR8, leading to receptor dimerization and activation of intracellular signaling pathways such as NF-κB and MAPK. This activation results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β), which are crucial for mounting robust immune responses against pathogens and tumors.
In recent years, advancements in synthetic chemistry have enabled the design of more potent and selective TLR agonists, including derivatives of TLR7/8 Agonist 3. These compounds are being explored for their ability to modulate immune responses without causing excessive inflammation, a critical factor for their safe therapeutic use. For instance, studies have shown that modified versions of this agonist can selectively activate TLR pathways while minimizing off-target effects.
The application of TLR7/8 Agonist 3 strong> extends beyond infectious diseases and cancer. It has also shown promise in treating autoimmune conditions by modulating dendritic cell function and regulating T-cell responses. For example, research indicates that controlled activation of TLRs can suppress autoimmune inflammation by promoting regulatory T-cell (Treg) activity.
In conclusion, the compound CAS No. < strong >642473-95-8< / strong > represents a significant advancement in immunotherapy research. Its ability to activate TLR pathways has opened new possibilities for treating a wide range of diseases. As research continues to uncover its mechanisms and optimize its therapeutic potential, < strong >T LR7 / 8 Agonist 3< / strong > is poised to play a pivotal role in the development of novel immunotherapeutic strategies.
642473-95-8 (TLR7/8 agonist 3) 関連製品
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 2171449-67-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)
- 1805508-29-5(4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)
- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)
